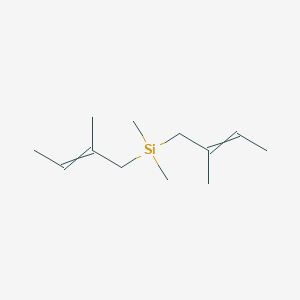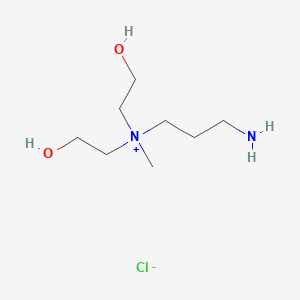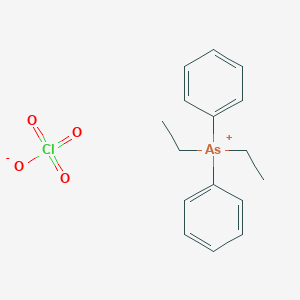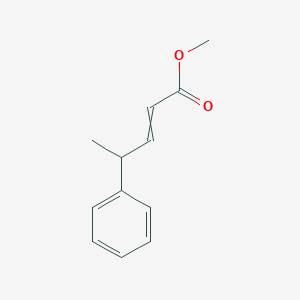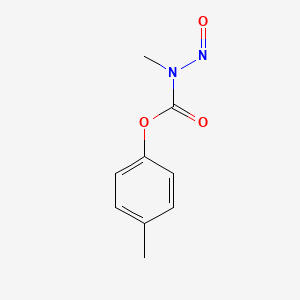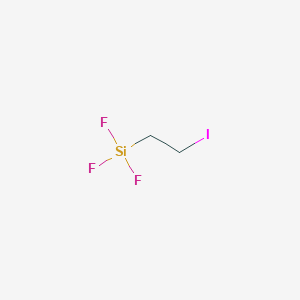
Trifluoro(2-iodoethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of trifluoromethyl and iodoethyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: Trifluoro(2-iodoethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoroethyl iodide with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.
化学反应分析
Types of Reactions: Trifluoro(2-iodoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction and oxidation reactions produce different silicon-based products.
科学研究应用
Trifluoro(2-iodoethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
作用机制
The mechanism of action of trifluoro(2-iodoethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the iodoethyl group can participate in substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
相似化合物的比较
Trifluorosilane: Similar in structure but lacks the iodoethyl group.
Iodoethylsilane: Contains the iodoethyl group but lacks the trifluoromethyl group.
Trifluoroethylsilane: Contains the trifluoromethyl group but lacks the iodoethyl group.
Uniqueness: Trifluoro(2-iodoethyl)silane is unique due to the presence of both trifluoromethyl and iodoethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various chemical transformations and applications.
属性
CAS 编号 |
62967-82-2 |
|---|---|
分子式 |
C2H4F3ISi |
分子量 |
240.04 g/mol |
IUPAC 名称 |
trifluoro(2-iodoethyl)silane |
InChI |
InChI=1S/C2H4F3ISi/c3-7(4,5)2-1-6/h1-2H2 |
InChI 键 |
OOAYLTPSKFEIQG-UHFFFAOYSA-N |
规范 SMILES |
C(CI)[Si](F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




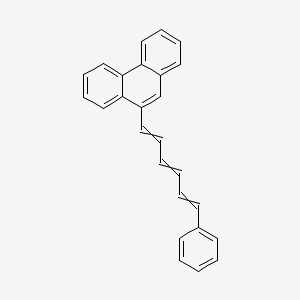
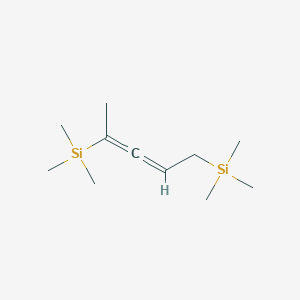
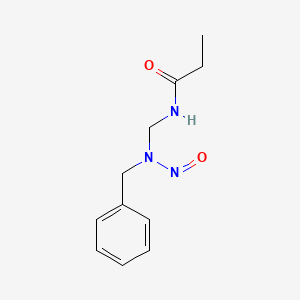
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
